2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

Catalog No.
S3344300
CAS No.
67584-55-8
M.F
C10H10F9NO4S
M. Wt
411.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfo...

CAS Number

67584-55-8

Product Name

2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

IUPAC Name

2-[methyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]ethyl prop-2-enoate

Molecular Formula

C10H10F9NO4S

Molecular Weight

411.24 g/mol

InChI

InChI=1S/C10H10F9NO4S/c1-3-6(21)24-5-4-20(2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3H,1,4-5H2,2H3

InChI Key

KEMCLRGAIUJRAN-UHFFFAOYSA-N

SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Description

The exact mass of the compound 2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
  • The presence of the "2-propenoic acid" moiety suggests a potential application in research involving acrylic acid or acrylates. Acrylic acid is a common starting material for various polymers and functional materials used in areas like coatings, adhesives, and textiles .
  • The "nonafluorobutyl" group indicates the presence of a perfluorinated chain. Perfluorinated alkyl substances (PFAS) are a class of chemicals being investigated for their environmental persistence, bioaccumulation potential, and potential health effects . Research on 2-Propenoic Acid, 2-[Methyl[(Nonafluorobutyl)Sulfonyl]Amino]Ethyl Ester might be related to understanding the environmental fate or properties of similar PFAS containing materials.

2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester, commonly referred to as a methacrylate derivative, is a compound characterized by its unique structure that includes a nonafluorobutyl sulfonamide moiety. This compound has garnered attention due to its potential applications in various fields, particularly in materials science and biochemistry.

The molecular formula for this compound is C13H18F9NO3S, and it has a molecular weight of approximately 397.34 g/mol. The presence of fluorinated groups imparts distinct properties such as increased hydrophobicity and thermal stability, which can be advantageous in certain applications.

The reactivity of 2-propenoic acid derivatives typically involves polymerization processes, particularly free radical polymerization. This compound can undergo:

  • Free Radical Polymerization: The double bond in the propenoic acid structure allows for the formation of polymers when exposed to radical initiators.
  • Nucleophilic Substitution Reactions: The sulfonamide group can participate in nucleophilic attacks, making the compound versatile for various chemical modifications.

These reactions are essential for synthesizing materials with tailored properties for specific applications.

Research on the biological activity of 2-propenoic acid derivatives suggests that they may exhibit moderate toxicity levels. The compound is readily absorbed through oral, dermal, and inhalation routes, leading to rapid metabolism into methacrylic acid. Studies indicate that while acute toxicity is relatively low, chronic exposure could lead to neurotoxic effects, including impaired locomotor activity and behavioral changes in animal models .

The synthesis of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester can be achieved through several methods:

  • Direct Esterification: Reacting 2-propenoic acid with alcohols containing the nonafluorobutyl sulfonamide group under acidic conditions.
  • Michael Addition: Utilizing nucleophilic addition of amines to acrylate derivatives followed by subsequent esterification.
  • Fluorination Reactions: Incorporating fluorinated groups via specialized fluorination techniques to enhance the properties of the resulting ester.

These methods provide pathways to synthesize the compound with varying degrees of complexity and yield.

: Potential use in drug delivery systems due to biocompatibility and functionalization options.
  • Material Science: Development of advanced materials with specific thermal and chemical resistance.
  • These applications highlight the versatility and importance of this compound in industrial and research settings.

    Interaction studies involving 2-propenoic acid derivatives have primarily focused on their compatibility with biological systems and other chemical entities. Key findings include:

    • Polymer Interactions: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
    • Biological Interactions: Investigations into how this compound interacts with cellular systems suggest potential cytotoxic effects at high concentrations, necessitating careful handling and usage guidelines in biomedical contexts .

    These studies are crucial for understanding how this compound can be safely utilized across different fields.

    Several compounds share structural similarities with 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester. Here are some notable examples:

    Compound NameMolecular FormulaKey Features
    Methyl MethacrylateC5H8O2Widely used in polymers; lower toxicity
    Ethylhexyl MethacrylateC12H22O2Used in coatings; high hydrophobicity
    Nonyl MethacrylateC13H24O2Similar polymerization potential
    2-Propenoic Acid, 2-Methyl-, Methyl EsterC5H8O2Commonly used in cosmetic applications

    Uniqueness

    The uniqueness of 2-propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester lies in its fluorinated sulfonamide component, which enhances its hydrophobicity and stability compared to other methacrylate esters. This characteristic makes it particularly valuable in specialized applications where enhanced performance is required.

    XLogP3

    3.2

    UNII

    JXH38Y1BXF

    GHS Hazard Statements

    Aggregated GHS information provided by 308 companies from 4 notifications to the ECHA C&L Inventory.;
    Reported as not meeting GHS hazard criteria by 113 of 308 companies. For more detailed information, please visit ECHA C&L website;
    Of the 3 notification(s) provided by 195 of 308 companies with hazard statement code(s):;
    H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    67584-55-8

    Wikipedia

    2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester

    Use Classification

    PFAS (per- and polyfluoroalkyl substances) -> OECD Category

    General Manufacturing Information

    2-Propenoic acid, 2-[methyl[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]amino]ethyl ester: ACTIVE

    Dates

    Modify: 2024-02-18

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